molecular formula C12H19ClN2O2 B098212 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride CAS No. 16015-72-8

1-(3,4-Dimethoxyphenyl)piperazine hydrochloride

Cat. No.: B098212
CAS No.: 16015-72-8
M. Wt: 258.74 g/mol
InChI Key: WXLJIVYSDTVIHM-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C12H18N2O2·HCl. It is a derivative of piperazine, characterized by the presence of a 3,4-dimethoxyphenyl group attached to the piperazine ring.

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride typically involves the reaction of 3,4-dimethoxyaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often include heating and stirring to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters to enhance yield and purity .

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)piperazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The pathways involved include signal transduction mechanisms that alter cellular responses and neurotransmitter release .

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)piperazine hydrochloride can be compared with other similar compounds, such as:

  • 1-(3,4-Dimethoxyphenyl)ethylpiperazine
  • 1-(3,4-Dimethoxyphenyl)butylpiperazine
  • 1-(3,4-Dimethoxyphenyl)methylpiperazine

These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.ClH/c1-15-11-4-3-10(9-12(11)16-2)14-7-5-13-6-8-14;/h3-4,9,13H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLJIVYSDTVIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCNCC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510915
Record name 1-(3,4-Dimethoxyphenyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16015-72-8
Record name Piperazine, 1-(3,4-dimethoxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16015-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dimethoxyphenyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16015-72-8
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